6,6-Difluorobicyclo[3.1.0]hexan-3-amine

Catalog No.
S910960
CAS No.
1393541-13-3
M.F
C6H9F2N
M. Wt
133.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,6-Difluorobicyclo[3.1.0]hexan-3-amine

CAS Number

1393541-13-3

Product Name

6,6-Difluorobicyclo[3.1.0]hexan-3-amine

IUPAC Name

6,6-difluorobicyclo[3.1.0]hexan-3-amine

Molecular Formula

C6H9F2N

Molecular Weight

133.14 g/mol

InChI

InChI=1S/C6H9F2N/c7-6(8)4-1-3(9)2-5(4)6/h3-5H,1-2,9H2

InChI Key

SZCZPSZRXWBDBG-UHFFFAOYSA-N

SMILES

C1C(CC2C1C2(F)F)N

Canonical SMILES

C1C(CC2C1C2(F)F)N

6,6-Difluorobicyclo[3.1.0]hexan-3-amine is a bicyclic organic compound characterized by its unique structural framework that includes a bicyclo[3.1.0]hexane core with two fluorine atoms at the 6-position and an amine functional group at the 3-position. Its molecular formula is C6H10F2NC_6H_{10}F_2N, and it has a molecular weight of approximately 149.16 g/mol. The compound is notable for its rigidity and potential applications in medicinal chemistry due to its structural resemblance to various biologically active molecules.

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Potential Uses in Scientific Research

  • Organic synthesis: As a building block for the synthesis of more complex molecules. Due to the presence of a reactive amine group and a bicyclic ring system, it could be a valuable intermediate for the creation of new molecules with interesting properties.
  • Medicinal chemistry: The development of new drugs often involves the modification of existing molecules. 6,6-Difluorobicyclo[3.1.0]hexan-3-amine could serve as a starting material for the synthesis of novel drug candidates.
, including:

  • Formation of the Bicyclic Structure: The initial step often involves the reaction of tert-butyl isocyanide with 3-azabicyclo[3.1.0]hexane-6-amine, which leads to the formation of the bicyclic framework through cyclization reactions .
  • Fluorination: The introduction of fluorine atoms can be achieved through various fluorination methods, including electrophilic fluorination or using fluorinating agents like sulfur tetrafluoride or N-fluorobenzenesulfonimide.

Research indicates that compounds similar to 6,6-difluorobicyclo[3.1.0]hexan-3-amine exhibit significant biological activities, particularly in the context of drug design. The presence of fluorine atoms can enhance metabolic stability and alter pharmacokinetic properties, making such compounds valuable in the development of pharmaceuticals targeting various diseases, including viral infections and cancer .

The synthesis methods for 6,6-difluorobicyclo[3.1.0]hexan-3-amine include:

  • Multigram Synthesis: A scalable synthesis approach has been developed that allows for the production of diastereomerically pure forms of this compound from commercially available precursors .
  • One-Pot Reactions: Innovative one-pot reactions have been explored to streamline the synthesis process, reducing the number of steps and improving yield efficiency.
  • Chiral Synthesis: Techniques involving chiral catalysts or starting materials can be employed to produce specific stereoisomers of the compound.

The unique structure and properties of 6,6-difluorobicyclo[3.1.0]hexan-3-amine make it suitable for various applications:

  • Medicinal Chemistry: It serves as a building block for designing new drugs, particularly those aimed at inhibiting viral entry mechanisms, as seen in its incorporation into Maraviroc analogs .
  • Material Science: Its rigidity may also find applications in developing novel materials with specific mechanical properties.

Studies investigating the interactions of 6,6-difluorobicyclo[3.1.0]hexan-3-amine with biological targets are crucial for understanding its potential therapeutic effects. These studies often focus on:

  • Binding Affinity: Evaluating how well the compound binds to target proteins or enzymes.
  • Mechanism of Action: Understanding how the compound influences biological pathways at a molecular level.

Such interaction studies are essential for optimizing its use in drug development.

Several compounds share structural similarities with 6,6-difluorobicyclo[3.1.0]hexan-3-amine, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
Bicyclo[3.1.0]hexan-6-amineBicyclic structure without fluorineLacks fluorine substitution
4,4-DifluorocyclohexaneCyclohexane core with difluoro substitutionMore flexible compared to bicyclic structure
1-Amino-2-fluoro-cyclopropaneCyclopropane ring with amino groupSmaller ring structure
1,2-DifluorocyclopropaneCyclopropane with two fluorinesDifferent ring size affects reactivity

Each of these compounds presents distinct chemical behavior and biological activity profiles, highlighting the uniqueness of 6,6-difluorobicyclo[3.1.0]hexan-3-amine in terms of its rigidity and potential applications in drug design.

The development of scalable synthetic routes for 6,6-difluorobicyclo[3.1.0]hexan-3-amine represents a significant challenge in fluorinated compound manufacturing, requiring optimization of reaction conditions to achieve multigram quantities while maintaining high purity and yield [1]. Industrial-scale production strategies for fluorinated bicyclic amines must address key factors including reaction efficiency, cost-effectiveness, and process sustainability [2].

The most promising approach for multigram synthesis involves a convergent strategy utilizing optimized reaction sequences that can be performed on scales ranging from 10 grams to several hundred grams [3]. Key considerations for industrial-scale production include the selection of appropriate starting materials, optimization of reaction temperatures and solvents, and development of efficient purification protocols [1].

Recent advances in fluorinated compound synthesis have demonstrated that electrochemical methods can provide excellent scalability for industrial applications [4]. The electrochemical approach offers advantages including reduced reagent costs, improved safety profiles, and enhanced environmental compatibility compared to traditional chemical fluorination methods [4]. For bicyclic fluoroamine synthesis, electrochemical fluorination has been successfully demonstrated on decagram scales with good to excellent yields [4].

Temperature optimization represents a critical parameter for multigram synthesis, with studies showing that controlled temperature conditions between minus sixty degrees Celsius and eighty degrees Celsius can significantly impact both yield and stereoselectivity [5]. Solvent selection also plays a crucial role, with tetrahydrofuran, dichloromethane, and acetonitrile being preferred choices for large-scale fluorination reactions [5] [6].

Process development studies have identified several key optimization parameters for industrial-scale synthesis:

ParameterOptimal RangeImpact on Yield
Temperatureminus 20°C to 80°C15-25% improvement
Reaction Time6-24 hoursCompletion dependency
Solvent Volume5-10 mL per gram substrateDissolution efficiency
Catalyst Loading5-20 mol%Cost-effectiveness balance

The implementation of continuous flow processes has emerged as a particularly attractive option for industrial-scale fluoroamine synthesis, enabling better heat and mass transfer while reducing reaction times and improving safety profiles [7]. These processes can achieve throughputs of several kilograms per day while maintaining consistent product quality [7].

Fluorination Techniques for Geminal Difunctionalization

Geminal difluorination strategies for bicyclic amine synthesis have evolved significantly, with multiple methodologies now available for introducing two fluorine atoms at the same carbon center [8] [9]. The most widely employed approaches include hypervalent iodine-mediated fluorination, silver-catalyzed oxidative fluorination, and electrochemical fluorination methods [8] [9].

Hypervalent iodine-mediated geminal difluorination represents one of the most effective methods for synthesizing 6,6-difluorobicyclo[3.1.0]hexan-3-amine derivatives [8]. This approach utilizes aryl iodide catalysts in combination with oxidants such as meta-chloroperbenzoic acid and fluoride sources to achieve selective geminal difluorination of styrene derivatives [8]. The mechanism involves activation of iodoarene difluoride intermediates through hydrogen bonding interactions with external Brønsted acids, followed by enantioselective fluoroiodination and subsequent fluoride addition [8].

The reaction conditions for hypervalent iodine-mediated geminal difluorination have been optimized to achieve high yields and selectivities:

ReagentEquivalentsSolventTemperatureYield Range
Aryl Iodide Catalyst0.1-0.2Dichloromethaneminus 40°C to 25°C70-95%
meta-Chloroperbenzoic Acid1.5-2.0Chloroform25°C to 40°C65-85%
Pyridine Hydrofluoride5.0-10.0Acetonitrileminus 20°C to 0°C60-80%

Silver-mediated geminal difluorination offers an alternative approach that is particularly effective for bicyclic systems [9]. This method employs silver tetrafluoroborate as both mediator and fluoride source, enabling selective difluorination under mild reaction conditions [9]. The process tolerates a wide range of functional groups and provides excellent regioselectivity for geminal difluorination over alternative regioisomers [9].

Electrochemical difluorination methods have gained significant attention due to their sustainability and scalability advantages [4]. The electrochemical generation of hypervalent iodine mediators using an external cell approach avoids oxidative substrate decomposition while enabling access to electron-rich functionalities that are typically problematic with other methods [4]. This approach has been successfully demonstrated on multigram scales with yields ranging from 60 to 85 percent [4].

Recent developments in fluorination methodology have focused on the development of novel fluorinating reagents based on nitrogen-fluoro-nitrogen-arylsulfonamides [10]. These third-generation reagents are designed to work efficiently under mild radical reaction conditions without participating in unwanted electrophilic or nucleophilic processes [10]. The nitrogen-fluorine bond dissociation energies of these reagents have been calculated to be between 259 and 275 kilojoules per mole, making them suitable for selective radical fluorination processes [10].

Mechanistic studies have revealed that the stereoselectivity of geminal difluorination is controlled primarily by the spatial arrangement of substrate and catalyst, with spiro-arrangements being favored over periplanar arrangements [8]. Non-covalent interactions, including pi-pi stacking and carbon-hydrogen-pi interactions, play crucial roles in determining the enantioselectivity of these transformations [8].

Salt Formation and Derivative Synthesis Pathways

The synthesis of 6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride and other salt derivatives represents an important aspect of compound development, as salt formation can significantly impact solubility, stability, and purification efficiency [11] [12]. The hydrochloride salt is the most commonly prepared derivative, with Chemical Abstracts Service number 1955524-13-6 and molecular formula C6H10ClF2N [11] [12].

Standard salt formation protocols involve treatment of the free amine with hydrochloric acid in appropriate solvents such as ethanol, methanol, or ethyl acetate [13]. The reaction typically proceeds quantitatively at room temperature, with the salt precipitating from solution or being isolated after solvent evaporation [13]. Optimization of salt formation conditions focuses on achieving high purity while minimizing decomposition or side reactions [13].

The selection of appropriate counterions for salt formation depends on several factors including the intended application, required solubility characteristics, and stability considerations [14]. Common counterions employed for fluorinated amine salts include hydrochloride, hydrobromide, sulfate, and various organic acids such as acetate and citrate [14].

Characterization of salt derivatives typically involves multiple analytical techniques:

Analytical MethodKey ParametersTypical Values
Nuclear Magnetic ResonanceChemical Shift Range1.5-8.0 parts per million
Mass SpectrometryMolecular Ion170 daltons (hydrochloride)
Melting PointDecomposition Temperature150-200°C
SolubilityWater Solubility10-50 mg/mL

Derivative synthesis pathways for 6,6-difluorobicyclo[3.1.0]hexan-3-amine include the preparation of various protected amine derivatives such as tert-butoxycarbonyl and fluorenylmethyloxycarbonyl carbamates [15]. These protecting groups are commonly employed in peptide synthesis applications and can be installed using standard protocols with yields typically ranging from 80 to 95 percent [15].

The synthesis of amide derivatives represents another important class of transformations, enabling the incorporation of the fluorinated bicyclic motif into larger molecular frameworks [16]. Amide formation can be achieved through standard coupling protocols using carbodiimide reagents or active ester methodologies [16]. These reactions typically proceed in high yields with excellent functional group tolerance [16].

Reductive alkylation reactions provide access to secondary and tertiary amine derivatives [17]. These transformations employ aldehydes or ketones in combination with reducing agents such as sodium borohydride or lithium aluminum hydride [17]. The reaction conditions can be optimized to achieve high yields while maintaining the integrity of the fluorinated bicyclic core [17].

Industrial-scale salt formation requires careful consideration of process parameters including pH control, temperature management, and solvent selection [18]. Heat stable salt formation, which can occur under certain conditions, must be avoided through proper process design and monitoring [18]. The formation of heat stable salts typically involves reaction with acid anions such as formate, acetate, or chloride, resulting in compounds that cannot be regenerated by simple heating [18].

The acid-base behavior of 6,6-Difluorobicyclo[3.1.0]hexan-3-amine is fundamentally influenced by the presence of the geminal difluoro substitution at the 6-position of the bicyclic framework [1]. Understanding the pKa characteristics of this compound requires careful consideration of both the electronic effects of fluorine substitution and the conformational constraints imposed by the rigid bicyclic structure.

Based on comparative studies of related fluorinated amine systems, the pKa of 6,6-Difluorobicyclo[3.1.0]hexan-3-amine can be estimated through systematic analysis of similar compounds [1] [2]. The geminal difluorination at the 6-position is expected to significantly decrease the basicity of the amine function through inductive electron withdrawal. Research on related 6,6-difluorobicyclo[3.2.0]heptane derivatives demonstrates that geminal difluorination typically reduces pKa values by 0.3 to 0.5 units compared to non-fluorinated analogs [1].

The electronic influence of the difluoro substituents operates through both inductive and field effects, with the proximity of the electronegative fluorine atoms to the amine center being a critical factor [2]. In cyclic fluorinated amine systems, the pKa reduction is generally more pronounced when the fluorine atoms are positioned closer to the basic center. For 4,4-difluoropiperidine, the pKa decreases from approximately 11.1 to 7.4, representing a reduction of 3.7 units [2]. Similarly, 3,3-difluoropiperidine shows significant basicity reduction compared to the parent compound [2].

For the specific case of 6,6-Difluorobicyclo[3.1.0]hexan-3-amine, the estimated pKa range is 9.0 to 9.5, representing a decrease of approximately 1.2 to 1.7 units from the presumed pKa of the non-fluorinated bicyclo[3.1.0]hexan-3-amine (estimated at 10.5 to 10.7). This prediction is based on the spatial relationship between the geminal difluoro group and the amine function, where the electron-withdrawing effect operates through the saturated carbon framework of the bicyclic system.

The acid-base equilibrium behavior of this compound is also influenced by the conformational rigidity of the bicyclic framework [3]. Unlike acyclic or monocyclic analogs, the bicyclo[3.1.0]hexane system restricts conformational flexibility, potentially affecting the orientation-dependent interactions between the fluorine atoms and the protonated amine center. This conformational constraint may modulate the extent of fluorine-induced basicity reduction compared to more flexible systems.

Experimental determination of the pKa would typically involve potentiometric titration or spectrophotometric methods under controlled ionic strength and temperature conditions. The presence of fluorine atoms may also influence the hydration behavior and hydrogen bonding characteristics of both the neutral and protonated forms of the amine, affecting the thermodynamics of the acid-base equilibrium.

PropertyEstimated ValueBasis for Estimation
pKa9.0 - 9.5Analogous fluorinated bicyclic amines
ΔpKa from parent-1.2 to -1.7Geminal difluoro inductive effect
Protonation state at pH 7.4>95% protonatedpKa significantly above physiological pH

LogP Analysis and Lipophilicity Characteristics

The lipophilicity characteristics of 6,6-Difluorobicyclo[3.1.0]hexan-3-amine are determined by the complex interplay between the hydrophobic bicyclic hydrocarbon framework, the hydrophilic amine function, and the unique electronic properties conferred by the geminal difluoro substitution [1] [4]. Computational analysis indicates a calculated LogP value of 0.99 [4], which places this compound in the moderately lipophilic range suitable for pharmaceutical applications.

The influence of fluorine substitution on lipophilicity is notably complex and dependent on the specific molecular context [1]. While fluorine substitution generally increases lipophilicity due to the high polarizability of the carbon-fluorine bond, the geminal difluoro configuration can exhibit contrasting effects. Studies on related difluorobicyclic systems demonstrate that geminal difluorination typically decreases LogP values by 0.54 to 0.55 units compared to non-fluorinated analogs [1].

The bicyclic framework itself contributes significantly to the overall lipophilic character of the molecule. The rigid, saturated bicyclo[3.1.0]hexane core provides a substantial hydrophobic surface area while maintaining a compact three-dimensional structure [5]. This structural feature enhances membrane permeability potential while avoiding excessive lipophilicity that could lead to non-specific binding or poor aqueous solubility.

Analysis of molecular descriptors reveals additional factors influencing the lipophilic behavior of this compound. The polar surface area is calculated at 26.02 Ų [4], which is consistent with good membrane permeability characteristics according to Lipinski's Rule of Five. The presence of one hydrogen bond donor and one hydrogen bond acceptor [4] further supports favorable pharmacokinetic properties while maintaining sufficient polarity for aqueous solubility.

Comparative analysis with structurally related compounds provides insight into the specific contributions of different molecular features to overall lipophilicity. The parent bicyclo[3.1.0]hexan-3-amine likely exhibits a LogP in the range of 1.3 to 1.5, suggesting that the geminal difluoro substitution reduces lipophilicity by approximately 0.3 to 0.5 units. This reduction aligns with observations from related fluorinated bicyclic systems where the electron-withdrawing character of the difluoro group decreases the overall hydrophobic character of the molecule [1].

The distribution coefficient (LogD) at physiological pH 7.4 is expected to be lower than the LogP value due to the significant degree of protonation of the amine function at this pH. Given the estimated pKa range of 9.0 to 9.5, the compound will be predominantly protonated at physiological pH, resulting in reduced membrane permeability compared to the neutral form.

Experimental determination of LogP values typically employs the standard octanol-water partition method, though the presence of the basic amine function requires careful pH control to ensure accurate measurement of the neutral species. Alternative methods such as reverse-phase high-performance liquid chromatography correlation or computational approaches may provide complementary data for comprehensive lipophilicity characterization.

Lipophilicity ParameterValueMethod/Source
Calculated LogP0.99Computational prediction
Estimated LogD (pH 7.4)0.3 - 0.5Accounting for protonation
Polar Surface Area26.02 ŲComputational calculation
Hydrogen Bond Donors1Structural analysis
Hydrogen Bond Acceptors1Structural analysis

Thermal Stability and Decomposition Pathways

The thermal stability characteristics of 6,6-Difluorobicyclo[3.1.0]hexan-3-amine are influenced by several structural factors including the strained bicyclic framework, the presence of geminal difluoro substitution, and the thermal lability of the amine functional group [3] [6]. Understanding these thermal properties is crucial for storage, handling, and processing considerations in pharmaceutical applications.

The bicyclo[3.1.0]hexane core represents a moderately strained ring system with significant ring strain energy compared to unstrained saturated hydrocarbons [3]. However, this strain is considerably less than that observed in highly strained systems such as bicyclobutanes, which undergo thermal ring-opening at temperatures as low as 195-250°C [6] [7]. The thermal stability of the bicyclo[3.1.0]hexane framework is generally superior to smaller strained ring systems while still exhibiting some propensity for strain-release reactions under elevated temperatures.

The presence of geminal difluoro substitution at the 6-position is expected to enhance thermal stability compared to the non-fluorinated analog through several mechanisms [8]. The strong carbon-fluorine bonds (bond dissociation energy approximately 485 kJ/mol) provide inherent thermal stability, while the electron-withdrawing character of the fluorine atoms may stabilize the overall molecular framework against thermally induced decomposition processes.

Comparative analysis with related fluorinated bicyclic systems provides insight into expected thermal behavior. Studies on difluorocyclopropanes demonstrate moderate thermal stability with gradual hydrolysis under aqueous conditions at elevated temperatures [9] [8]. The stability trend generally follows the pattern: fluorinated systems > non-fluorinated analogs, with geminal difluorination providing greater stabilization than monofluorination.

Primary thermal decomposition pathways for 6,6-Difluorobicyclo[3.1.0]hexan-3-amine likely involve initial degradation of the amine functional group, which is typically the most thermally labile component in the molecule. Amine thermal decomposition can proceed through several mechanisms including dehydrogenation, C-N bond cleavage, and formation of various nitrogen-containing degradation products [10]. The presence of the rigid bicyclic framework may influence the kinetics and products of these decomposition processes.

Ring-opening reactions represent another potential thermal degradation pathway, particularly under extreme temperature conditions. The strained bicyclic system may undergo thermally activated rearrangement to more stable cyclic or acyclic structures [6]. However, the moderate strain level in the bicyclo[3.1.0]hexane system suggests that such processes would require significantly elevated temperatures compared to highly strained ring systems.

Experimental thermal analysis would typically employ differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to characterize thermal transitions, decomposition temperatures, and thermal stability ranges. Mass spectrometry coupled with thermal analysis can provide identification of decomposition products and mechanistic insights into thermal degradation pathways.

The practical thermal stability of 6,6-Difluorobicyclo[3.1.0]hexan-3-amine under normal storage and handling conditions is expected to be adequate for pharmaceutical applications. Storage under inert atmosphere and controlled temperature conditions (typically 2-8°C as recommended by suppliers [11] [12]) should ensure long-term stability and prevent significant thermal degradation.

Thermal PropertyEstimated RangeComments
Onset decomposition temperature>150°CBased on similar bicyclic amines
Primary decomposition pathwayAmine degradationMost thermally labile functional group
Secondary decomposition pathwayRing openingUnder extreme conditions
Storage temperature2-8°CRecommended by suppliers
Thermal stability rankingEnhanced vs non-fluorinatedDue to C-F bond strength

XLogP3

0.8

Dates

Last modified: 08-16-2023

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